Boc-(R,S)-1-aminoindane-1-carboxylic acid
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Overview
Description
Boc-(R,S)-1-aminoindane-1-carboxylic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of 1-aminoindane-1-carboxylic acid. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal under mild acidic conditions .
Mechanism of Action
Target of Action
Boc-(R,S)-1-aminoindane-1-carboxylic acid is a compound that primarily targets the amino group in organic synthesis . The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . It is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The reverse β-oxidation (rBOX) pathways enable iterative non-decarboxylative elongation of carbon molecules of varying chain lengths and functional groups with only four core enzymes and no ATP requirement . The rBOX function relies on reversing the direction of the β-oxidation cycle .
Pharmacokinetics
The process of deprotection of the boc group can be influenced by various factors, including the choice of solvent and catalyst . For instance, using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Result of Action
The result of the action of this compound is the protection of the amino group in organic synthesis . This protection allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the Boc group is stable under room temperature conditions . Moreover, the use of flow technology for handling a biphasic segmented flow and the use of an inline liquid–liquid separator allows the recovery of both the eco-friendly organic solvent (CPME) and the reusable acidic aqueous phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(R,S)-1-aminoindane-1-carboxylic acid typically involves the protection of the amino group of 1-aminoindane-1-carboxylic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize impurities, ensuring high-quality product suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
Boc-(R,S)-1-aminoindane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and other oxidizing agents in suitable solvents.
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Boc-(R,S)-1-aminoindane-1-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Boc-protected amino acids: Similar to Boc-(R,S)-1-aminoindane-1-carboxylic acid, other Boc-protected amino acids are widely used in peptide synthesis.
Fmoc-protected amino acids: Another class of protected amino acids, where the fluorenylmethyloxycarbonyl (Fmoc) group is used instead of Boc.
Uniqueness
This compound is unique due to its specific structure, which combines the indane ring system with the Boc-protected amino acid. This combination provides distinct chemical properties and reactivity, making it valuable in specialized synthetic applications .
Properties
IUPAC Name |
(1S)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCCJRDJRMVGLU-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CCC2=CC=CC=C21)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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